molecular formula C18H18ClN5O2 B2522414 3-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1002958-40-8

3-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2522414
CAS No.: 1002958-40-8
M. Wt: 371.83
InChI Key: OILQRLRCUZLDRJ-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a pyrazole ring, which is further substituted with a dihydropyrimidinone moiety. Key structural attributes include:

  • Pyrazole ring: Contributes to planarity and hydrogen-bonding interactions.
  • 5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group: Introduces steric bulk and influences solubility via the ketone group.

Properties

IUPAC Name

3-chloro-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-4-14-11(3)20-18(22-17(14)26)24-15(8-10(2)23-24)21-16(25)12-6-5-7-13(19)9-12/h5-9H,4H2,1-3H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILQRLRCUZLDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the available literature regarding its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Chlorine Atom : Affects the lipophilicity and biological activity.
  • Dihydropyrimidine Ring : Known for various pharmacological effects.
  • Pyrazole Moiety : Contributes to its bioactivity against several pathogens.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions focusing on the formation of the dihydropyrimidine and pyrazole rings. The use of specific reagents and conditions can significantly affect yield and purity, which are critical for subsequent biological testing.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that derivatives with similar structural features showed effective inhibition against various fungal strains . The quantitative structure–activity relationship (QSAR) analysis suggested that certain lipophilic and electronic properties significantly correlate with antifungal activity .

Anticancer Properties

The compound's potential as an anticancer agent is supported by findings that pyrimidine derivatives can inhibit key enzymes involved in cancer cell metabolism. For instance, studies have shown that pyrimidine-based compounds can effectively inhibit DNA polymerases, leading to reduced proliferation of cancer cells . The incorporation of the pyrazole moiety enhances this effect, making it a promising candidate for further development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of enzymes involved in nucleic acid synthesis.
  • DNA Interaction : Intercalation into DNA or RNA structures leading to misreading during replication.
  • Receptor Modulation : Potential interaction with cellular receptors involved in signaling pathways critical for cell growth and survival.

Study 1: Antifungal Activity

A study published in Journal of Medicinal Chemistry indicated that a related compound exhibited significant antifungal activity against Candida albicans with an IC50 value of 0.5 μM. This study highlighted the importance of the dihydropyrimidine structure in enhancing bioactivity .

Study 2: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines revealed that compounds with similar structures demonstrated cytotoxic effects at nanomolar concentrations. For example, a derivative showed an IC50 value of 12 nM against breast cancer cells, indicating strong anticancer potential .

Data Table

Activity TypeCompound StructureIC50 Value (μM)Reference
AntifungalSimilar to 3-chloro-N-(...)0.5
AnticancerRelated derivative12
Enzyme InhibitionDihydropyrimidine derivativesVaries

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity: F269-0500 (logP = 2.9354) shows moderate lipophilicity, while the target compound’s 3-chloro substitution likely increases logP compared to its methyl-substituted analog .
  • Solubility :
    • F269-0500 has a logSw (water solubility) of -3.1113, indicating poor aqueous solubility, a trend expected to persist in the target compound due to its hydrophobic chloro group .
  • Hydrogen-Bonding Capacity :
    • The target compound’s polar surface area (~71–80 Ų, inferred from analogs) suggests moderate permeability, similar to F269-0500 (71.489 Ų) .

Spectral and Analytical Data

  • NMR : Pyrazole and benzamide protons in analogs 3a–3e resonate at δ 7.2–8.1 ppm, with methyl groups at δ 2.4–2.6 ppm .
  • Mass Spectrometry : ESI-MS data for 3a–3e confirms molecular ions ([M+H]⁺) consistent with their formulas .

Key Differentiators and Implications

Substituent Effects: Chloro vs. Methyl Groups: The 3-chloro group in the target compound may enhance metabolic stability compared to F269-0500’s 3,4-dimethylbenzamide . Nitro vs.

Synthetic Accessibility :

  • EDCI/HOBt-mediated coupling (as in 3a–3p ) offers reliable yields (>60%), suggesting scalability for the target compound .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves multi-step reactions, often employing nucleophilic substitution and amidation. A common procedure uses K₂CO₃ in DMF with RCH₂Cl at room temperature, followed by purification via column chromatography or recrystallization . Another method utilizes coupling reagents like EDCI/HOBt with triethylamine in DMF, monitored by TLC, to form the amide bond . Key considerations include solvent polarity (DMF enhances reactivity) and base selection (K₂CO₃ vs. NaH) to minimize side products.

Q. Which analytical techniques confirm structural integrity and purity?

¹H/¹³C NMR and IR spectroscopy are standard for structural validation. For example, ¹H-NMR in CDCl₃ resolves proton environments (e.g., pyrazole C-H at δ 7.5–8.1 ppm), while IR confirms amide C=O stretches (~1650 cm⁻¹). Mass spectrometry (ESI or EI-MS) provides molecular weight verification ([M+H]⁺ ions), and elemental analysis ensures stoichiometric accuracy. Purity is assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Q. What functional groups dictate its reactivity?

The amide group enables hydrogen bonding and participates in hydrolysis under acidic/basic conditions. The chloro-substituent on the benzamide facilitates electrophilic aromatic substitution, while the dihydropyrimidinone ring exhibits keto-enol tautomerism, influencing stability and metal coordination .

Q. Which solvents and bases are optimal for synthesis?

Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while mild bases (K₂CO₃, Et₃N) prevent decomposition of acid-sensitive groups. For alkylation, DMF with K₂CO₃ is effective, whereas Et₃N is preferred for EDCI/HOBt-mediated amidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Systematic optimization includes:

  • Solvent screening : THF or DCM for low-polarity steps; DMF for high-polarity intermediates.
  • Temperature control : Stepwise heating (0°C → RT) to suppress side reactions during amidation .
  • Catalyst tuning : Pd(OAc)₂/Xantphos for cross-coupling steps . Design of Experiments (DoE) can statistically evaluate factors like stoichiometry and reaction time .

Q. How to resolve spectral data discrepancies during characterization?

Contradictions in NMR/MS may arise from tautomerism or impurities. Strategies include:

  • 2D-NMR (HSQC, HMBC) to assign overlapping signals.
  • X-ray crystallography for absolute configuration.
  • Repetitive recrystallization (e.g., ethanol/water) to remove byproducts. For example, unexpected δ 12.8 ppm signals in DMSO-d₆ suggest enolic proton presence, resolved via variable-temperature NMR .

Q. What in vitro assays evaluate kinase inhibition potential?

  • ADP-Glo™ assays measure kinase activity inhibition (IC₅₀ values via dose-response curves).
  • Radiometric ³²P-incorporation quantifies ATP competition. Counter-screening against off-target kinases (e.g., EGFR, VEGFR2) ensures selectivity. Pyrazolo-pyrimidine analogs have shown IC₅₀ < 100 nM in these assays .

Q. How to address stability challenges during scale-up?

Degradation pathways (hydrolysis, oxidation) are mitigated by:

  • pH control : Buffered solutions (pH 6–7) for hydrolysis-prone amides.
  • Lyophilization : For long-term storage of hygroscopic intermediates.
  • Flow chemistry : Reduces exothermic risks in scaled alkylation steps .

Q. Can computational methods predict bioactivity?

  • Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets.
  • QSAR models correlate substituent position (e.g., chloro at benzamide para) with IC₅₀.
  • MD simulations assess complex stability (e.g., RMSD < 2 Å over 100 ns) .

Q. What strategies improve selectivity in functionalization?

Selective modifications (e.g., C-5 pyrazole alkylation) are achieved via:

  • Protecting groups : Boc for amines during coupling.
  • Directed ortho-metalation : Lithium bases for regioselective halogenation.
  • Microwave-assisted synthesis : Accelerates SNAr reactions at specific positions .

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